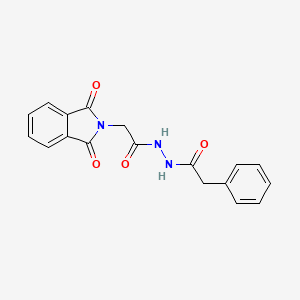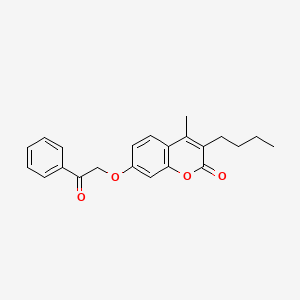![molecular formula C30H29BrN4O4 B11697236 4,4'-[(3-bromo-4-hydroxy-5-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B11697236.png)
4,4'-[(3-bromo-4-hydroxy-5-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-[(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メタンジイル]ビス(1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-オン)は、ビスピラゾロン類に属する複雑な有機化合物です。この化合物は、ブロモ化フェニル基、ヒドロキシル基、およびメトキシ基がすべて、2つのピラゾロン部分を結合する中心メタンジイルブリッジに結合しているという独特の構造を特徴としています。これらの官能基の存在により、この化合物は特定の化学的性質と反応性を示し、さまざまな科学研究分野で注目されています。
準備方法
合成経路と反応条件
4,4'-[(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メタンジイル]ビス(1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-オン)の合成は、通常、複数段階のプロセスを伴います。
ブロモ化: 出発物質である4-ヒドロキシ-5-メトキシベンズアルデヒドは、酢酸などの適切な溶媒の存在下で臭素を使用してブロモ化され、3-ブロモ-4-ヒドロキシ-5-メトキシベンズアルデヒドが得られます。
縮合: ブロモ化アルデヒドは、次に、水酸化ナトリウムなどの塩基の存在下で、1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-オンとの縮合反応にかけられます。この段階では、2つのピラゾロンユニットを結合する中心メタンジイルブリッジが形成されます。
精製: 粗生成物は、再結晶またはカラムクロマトグラフィーなどの技術を使用して精製され、最終的に高純度の化合物が得られます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。連続フローリアクターと自動システムの使用により、合成の効率と収率が向上します。さらに、温度、圧力、溶媒の選択などの反応条件の最適化は、大規模生産にとって非常に重要です。
化学反応の分析
反応の種類
4,4'-[(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メタンジイル]ビス(1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-オン)は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してカルボニル基に酸化できます。
還元: ブロモ化フェニル基は、水素化アルミニウムリチウムなどの還元剤を使用してフェニル基に還元できます。
置換: 臭素原子は、アジ化ナトリウムまたはシアン化カリウムなどの試薬を使用して求核置換反応によって他の官能基と置換できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: ジメチルホルムアミド(DMF)中のアジ化ナトリウム。
形成される主な生成物
酸化: 4,4'-[(3-ホルミル-4-ヒドロキシ-5-メトキシフェニル)メタンジイル]ビス(1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-オン)が形成されます。
還元: 4,4'-[(4-ヒドロキシ-5-メトキシフェニル)メタンジイル]ビス(1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-オン)が形成されます。
置換: 4,4'-[(3-アジド-4-ヒドロキシ-5-メトキシフェニル)メタンジイル]ビス(1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-オン)が形成されます。
科学研究への応用
化学
化学において、4,4'-[(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メタンジイル]ビス(1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-オン)は、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究では、この化合物は、生物活性分子としての可能性について研究されています。その構造的特徴から、特定の生物学的標的に作用する可能性があることが示唆されており、創薬と開発の候補となっています。
医学
医学では、4,4'-[(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メタンジイル]ビス(1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-オン)は、その潜在的な治療効果について調査されています。予備研究では、抗炎症作用、抗酸化作用、および抗がん作用が示唆されていますが、これらの効果を確認するにはさらなる研究が必要です。
産業
産業部門では、この化合物は、染料、顔料、その他の特殊化学品の生産における中間体として使用されます。さまざまな化学変換を起こす能力により、高性能材料の合成における貴重な成分となっています。
科学的研究の応用
4-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
4,4'-[(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メタンジイル]ビス(1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-オン)の作用機序には、特定の分子標的との相互作用が関与しています。ヒドロキシル基とメトキシ基は、生物学的マクロ分子と水素結合を形成することができ、臭素原子はハロゲン結合に関与する可能性があります。これらの相互作用は、酵素、受容体、およびその他のタンパク質の活性を調節し、観察される生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
- 4,4'-[(3-クロロ-4-ヒドロキシ-5-メトキシフェニル)メタンジイル]ビス(1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-オン)
- 4,4'-[(3-フルオロ-4-ヒドロキシ-5-メトキシフェニル)メタンジイル]ビス(1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-オン)
- 4,4'-[(3-ヨード-4-ヒドロキシ-5-メトキシフェニル)メタンジイル]ビス(1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-オン)
独自性
4,4'-[(3-ブロモ-4-ヒドロキシ-5-メトキシフェニル)メタンジイル]ビス(1,5-ジメチル-2-フェニル-1,2-ジヒドロ-3H-ピラゾール-3-オン)の独自性は、ブロモ化フェニル基にあります。臭素原子は、塩素、フッ素、またはヨウ素よりも大きく、分極しやすいので、化合物の反応性と生物学的標的との相互作用に影響を与える可能性があります。これは、ハロゲン置換が化学的および生物学的性質に及ぼす影響を調べるための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- **4-HYDROXY-3-METHOXYPHENYL)-1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
- **3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
Uniqueness
The uniqueness of 4-[(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the hydroxyl and methoxy groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C30H29BrN4O4 |
|---|---|
分子量 |
589.5 g/mol |
IUPAC名 |
4-[(3-bromo-4-hydroxy-5-methoxyphenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C30H29BrN4O4/c1-18-25(29(37)34(32(18)3)21-12-8-6-9-13-21)27(20-16-23(31)28(36)24(17-20)39-5)26-19(2)33(4)35(30(26)38)22-14-10-7-11-15-22/h6-17,27,36H,1-5H3 |
InChIキー |
IVMNZGSDQPVWOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC(=C(C(=C3)Br)O)OC)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-nitro-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11697156.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11697161.png)
![(4Z)-5-(4-nitrophenyl)-2-phenyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697164.png)
![3-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11697183.png)

![ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11697187.png)
![methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B11697189.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697199.png)
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697206.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11697211.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11697215.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-iodobenzamide](/img/structure/B11697230.png)

